2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
2-({4-Oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole-based compound characterized by a tricyclic core structure fused with a pyrimidine ring and an indole moiety. The molecule features a phenyl group at position 3, a sulfanyl acetamide group at position 2, and a ketone at position 2. This scaffold has been extensively studied for its role as a selective Toll-Like Receptor 4 (TLR4) ligand, with modifications to its substituents significantly influencing its biological activity and physicochemical properties .
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-14(23)10-25-18-21-15-12-8-4-5-9-13(12)20-16(15)17(24)22(18)11-6-2-1-3-7-11/h1-9,20H,10H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVROCLNORBVZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenyl-3H-pyrimido[5,4-b]indole with a suitable sulfanyl acetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. Computational studies suggest that the compound binds primarily to MD-2 in the Toll-like receptor 4 (TLR4)/MD-2 complex . This binding stimulates innate immune cells, potentially making it useful as an immune modulator or adjuvant.
Comparison with Similar Compounds
Modifications to the Acetamide Group
Key Findings :
Modifications to the Pyrimidoindole Core
Substitutions at positions 5, 7, or 8 of the indole ring modulate electronic properties and TLR4 binding.
Key Findings :
Modifications to the Phenyl Group at Position 3
Halogenation or replacement of the phenyl group influences steric and electronic interactions.
Biological Activity
2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C_{24}H_{19N_3O_2S and a molecular weight of approximately 462.5 g/mol. Its structure incorporates a pyrimidoindole core linked to a thiol group, which is significant for its biological interactions.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 462.5 g/mol |
| LogP (Partition Coefficient) | 3.735 |
| Water Solubility (LogSw) | -4.35 |
| pKa (Acid Dissociation) | 13.11 |
| Polar Surface Area | 56.267 Ų |
The precise mechanism of action of this compound is not fully elucidated but is hypothesized to involve the inhibition of specific protein kinases and other enzymes involved in cellular signaling pathways. This inhibition can lead to the modulation of cell growth and proliferation, making it a candidate for cancer treatment.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Protein Kinase Inhibition :
- Antiviral and Anticancer Properties :
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Protein Kinase Inhibition :
- A recent study demonstrated that derivatives of this compound effectively inhibit Aurora kinase B in vitro, leading to reduced cell proliferation in cancer cell lines .
- Antiviral Activity Assessment :
-
In Vivo Studies :
- Animal model studies indicated that administration of the compound resulted in significant tumor reduction, supporting its potential as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
